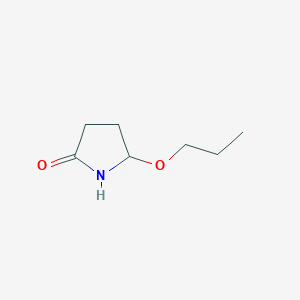

5-(n-Propyloxy)-pyrrolidin-2-one

Vue d'ensemble

Description

5-(n-Propyloxy)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Development:

5-(n-Propyloxy)-pyrrolidin-2-one serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified to enhance biological activity, making it a valuable precursor in drug development.

2. PDE5 Inhibitors:

Research indicates that derivatives of this compound can be combined with phosphodiesterase type 5 (PDE5) inhibitors to treat conditions such as erectile dysfunction and lower urinary tract symptoms (LUTS). For instance, combinations of PDE5 inhibitors with this compound have shown synergistic effects, potentially leading to improved therapeutic outcomes with fewer side effects compared to traditional treatments .

3. Histone Methyltransferase Inhibition:

The compound has been studied for its role in inhibiting histone lysine methyltransferases, specifically EHMT1/2 (GLP/G9a). These enzymes are crucial in epigenetic regulation, and their inhibition can have implications for cancer therapy and other diseases associated with dysregulated gene expression .

Case Study 1: PDE5 Inhibitor Combinations

A study demonstrated that combining this compound with PDE5 inhibitors resulted in a significant reduction of LUTS symptoms in clinical trials. The combination was particularly effective in patients with both LUTS and erectile dysfunction, showcasing the compound's potential as a therapeutic adjunct .

Case Study 2: Epigenetic Modulation

In another investigation, researchers synthesized analogs of this compound and evaluated their efficacy as EHMT1/2 inhibitors. The results indicated that these compounds could effectively inhibit histone methylation, leading to altered gene expression patterns associated with tumor suppression. This finding opens avenues for developing new cancer therapies targeting epigenetic modifications .

Data Tables

Propriétés

Formule moléculaire |

C7H13NO2 |

|---|---|

Poids moléculaire |

143.18 g/mol |

Nom IUPAC |

5-propoxypyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-2-5-10-7-4-3-6(9)8-7/h7H,2-5H2,1H3,(H,8,9) |

Clé InChI |

QPBUKZHFIMVDBV-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1CCC(=O)N1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.